![molecular formula C15H18FN3O B2427053 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline CAS No. 2202329-07-3](/img/structure/B2427053.png)
7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline” is a quinazoline derivative. It is also known as Vandetanib, which is used for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease .
Molecular Structure Analysis
The molecular structure of “7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline” includes a quinazoline core bearing additional methoxy and 4-bromo-2-fluorophenylamino substituents at positions 6 and 4 respectively .Scientific Research Applications
Pharmacokinetics and Tissue Distribution
Studies have shown that compounds similar to 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline, such as ZD6474, exhibit considerable antiangiogenic and antitumor activity and are subject to pharmacokinetic investigations in animal models. For instance, ZD6474 has been found to distribute extensively to tissues in animal models, with significant concentrations observed in the liver and lung. The understanding of the pharmacokinetics and tissue distribution of these compounds is crucial for their clinical development and in determining appropriate dosing schedules to approximate therapeutic levels in humans (Gustafson et al., 2006).
Photodegradation Products
The photodegradation behavior of vandetanib, which is structurally related to 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline, has been studied under UV-A light exposure. The main photoproducts of vandetanib were identified and their structures were elucidated using HPLC-MS analysis, providing insights into the stability and degradation pathways of similar compounds under light exposure (Dall’Acqua et al., 2013).
Antitumor Activity
Several studies have indicated the potential of compounds like 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline in inhibiting tumor growth. For example, ZD6474 has been shown to inhibit vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. This compound demonstrates selectivity against a range of tyrosine and serine-threonine kinases, providing a rationale for its use in cancer therapy (Wedge et al., 2002).
properties
IUPAC Name |
7-fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-19-6-4-11(5-7-19)9-20-15-13-3-2-12(16)8-14(13)17-10-18-15/h2-3,8,10-11H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYXWOITLXBMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=NC=NC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

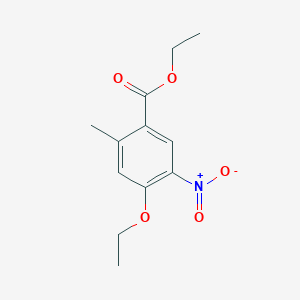
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2426972.png)
![N-[3-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2426973.png)
![1-(2,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2426974.png)

![[2-(3-Phenyl-acryloylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B2426978.png)
![1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2426979.png)
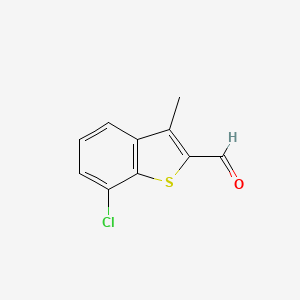
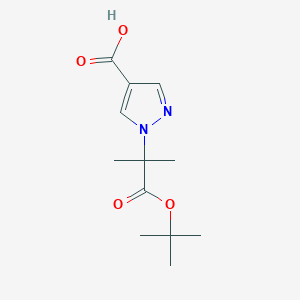
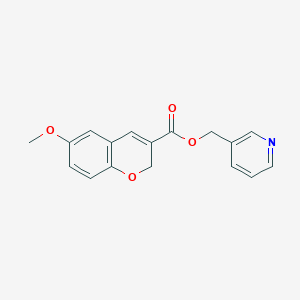
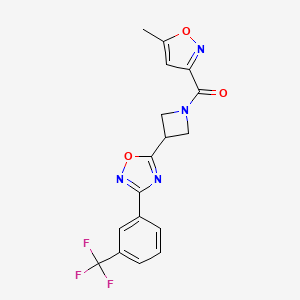
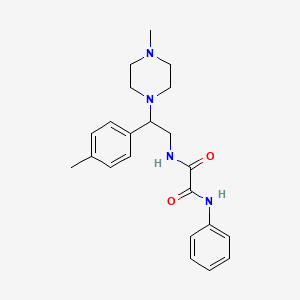
![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2426992.png)
![N-benzyl-2-(3-(2-(2-chlorophenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2426993.png)